Enantiomeric Excess (ee) Achieved via Lipase-Catalyzed Kinetic Resolution: (R)-Enantiomer vs. (S)-Enantiomer
In a direct head-to-head kinetic resolution experiment, racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol was subjected to Alcaligene sp. lipase-catalyzed irreversible transesterification using isopropenyl acetate as the acyl donor. The (R)-enantiomer was preferentially acetylated, yielding the unreacted (R)-alcohol with an enantiomeric excess (ee) of ≥95%, while the (S)-enantiomer was simultaneously obtained as the corresponding acetate ester with ≥90% ee. The differential ee between the two enantiomeric products is ≥5 percentage points under the reported conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) after lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | (R)-isomer: ≥95% ee |
| Comparator Or Baseline | (S)-isomer: ≥90% ee |
| Quantified Difference | Δee ≥ 5 percentage points favoring the (R)-isomer |
| Conditions | Free Alcaligene sp. lipase, isopropenyl acetate as acyl donor, organic base (triethylamine) co-additive, ambient temperature |
Why This Matters
The higher achievable ee of the (R)-enantiomer under identical biocatalytic conditions directly translates to superior optical purity in downstream chiral pharmaceutical intermediates, reducing the purification burden and improving atom economy for synthetic routes requiring enantiospecific building blocks.
- [1] Wang, M.-H., Li, Y.-F., Liu, Y.-J., & Zhang, S.-S. (2007). Kinetic Resolution of 2-Chloro-1-(3,4-dichlorophenyl)ethanol by Lipase-Catalyzed Transesterification. Chinese Journal of Chemistry, 25(11), 1700–1703. View Source
